Sinoside
Overview
Description
Sinoside is a natural dianthrone glycoside primarily derived from medicinal plants such as Senna and Rhubarb. It is known for its potent laxative properties and has been traditionally used in herbal medicine for treating constipation. This compound is a member of the anthraquinone family and is characterized by its unique chemical structure, which includes two anthraquinone units linked by a glycosidic bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinoside can be synthesized through the extraction of Senna leaves or Rhubarb roots. The extraction process typically involves maceration of the dried plant material in a hydroalcoholic solution, followed by purification using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The plant material is subjected to maceration in ethanol or methanol, followed by filtration and concentration. The concentrated extract is then purified using column chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Sinoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction of this compound leads to the formation of anthrone derivatives.
Hydrolysis: Hydrolysis of this compound results in the cleavage of the glycosidic bond, yielding free anthraquinones and sugars.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Hydrolysis: Acidic or enzymatic hydrolysis is employed to break the glycosidic bond.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Anthrone derivatives.
Hydrolysis: Free anthraquinones and sugars.
Scientific Research Applications
Sinoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosidic bond cleavage and anthraquinone chemistry.
Biology: Investigated for its effects on gut microbiota and its potential role in modulating metabolic pathways.
Medicine: Explored for its laxative properties and potential therapeutic applications in treating constipation, obesity, and type 2 diabetes mellitus.
Industry: Utilized in the formulation of herbal laxatives and dietary supplements
Mechanism of Action
Sinoside is often compared with other anthraquinone glycosides such as:
- Sennoside A
- Sennoside B
- Sennoside C
- Sennoside D
Uniqueness: this compound is unique due to its specific glycosidic linkage and its potent laxative properties. While other sennosides also exhibit laxative effects, this compound is particularly noted for its efficacy and rapid onset of action .
Comparison with Similar Compounds
- Sennoside A: Another major laxative component derived from Senna.
- Sennoside B: Similar in structure to Sinoside but with different glycosidic linkages.
- Sennoside C and D: Less common but still present in Senna and Rhubarb .
Properties
IUPAC Name |
(3S,5R,10R,11R,13R,14S,17R)-11,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O9/c1-16-27(34)23(36-3)12-25(38-16)39-19-6-8-29(15-31)18(11-19)4-5-21-26(29)22(32)13-28(2)20(7-9-30(21,28)35)17-10-24(33)37-14-17/h10,15-16,18-23,25-27,32,34-35H,4-9,11-14H2,1-3H3/t16?,18-,19+,20-,21?,22-,23?,25-,26?,27-,28-,29-,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBRFHLMVHXWFV-RJNXOFJDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H](C(C[C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964943 | |
Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-11,14-dihydroxy-19-oxocard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507-87-9 | |
Record name | Sinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-11,14-dihydroxy-19-oxocard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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